![molecular formula C12H15N3O5 B13806302 6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One](/img/structure/B13806302.png)
6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One is a nucleoside analog that has garnered significant interest in the fields of chemistry and biomedicine. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core linked to a ribofuranosyl moiety. It is known for its potential antiviral and anticancer properties, making it a valuable subject of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One typically involves the coupling of a pyrrolo[2,3-d]pyrimidine derivative with a ribofuranosyl donor. One common method involves the use of palladium-catalyzed coupling reactions. For instance, 5-iodouridine can be coupled with terminal alkynes in the presence of palladium(0) and copper(I) iodide catalysts to form the desired nucleoside .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is used in studies of nucleic acid interactions and enzyme mechanisms.
Wirkmechanismus
The mechanism of action of 6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This disruption can inhibit viral replication and induce apoptosis in cancer cells. The compound targets viral RNA-dependent RNA polymerase and helicase/NTPase, making it effective against certain viral infections .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Beta-D-2-Deoxyribofuranosyl)-6-Methylfuro[2,3-D]pyrimidin-2-One: This compound is structurally similar and also exhibits antiviral properties.
4-Methoxy-1-Beta-D-Ribofuranosyl-1H-Pyrazolo[3,4-D]pyrimidin-6-Amine: Another nucleoside analog with anticancer activity.
Uniqueness
6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One is unique due to its specific structure, which allows it to effectively target viral enzymes and disrupt nucleic acid synthesis. Its combination of antiviral and anticancer properties makes it a versatile compound in scientific research .
Eigenschaften
Molekularformel |
C12H15N3O5 |
|---|---|
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C12H15N3O5/c1-5-2-6-3-15(12(19)14-10(6)13-5)11-9(18)8(17)7(4-16)20-11/h2-3,7-9,11,16-18H,4H2,1H3,(H,13,14,19)/t7-,8-,9-,11-/m1/s1 |
InChI-Schlüssel |
GCNYJWODKQPZDE-TURQNECASA-N |
Isomerische SMILES |
CC1=CC2=CN(C(=O)N=C2N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
CC1=CC2=CN(C(=O)N=C2N1)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


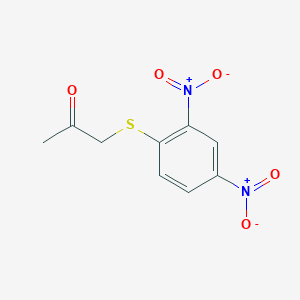
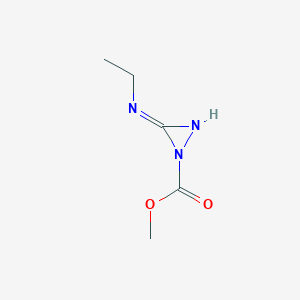
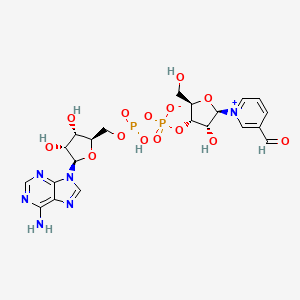
![1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine](/img/structure/B13806245.png)

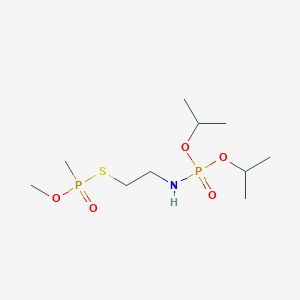
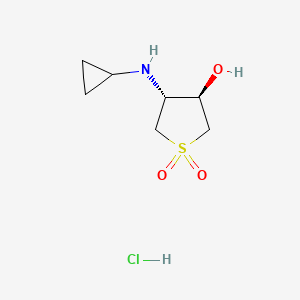
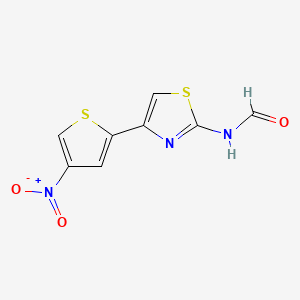


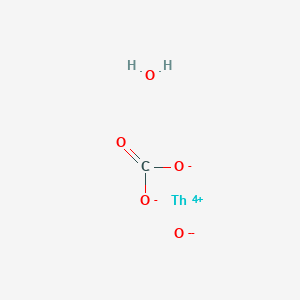
![2h-Pyrrolo[3,2-f]benzothiazole](/img/structure/B13806297.png)
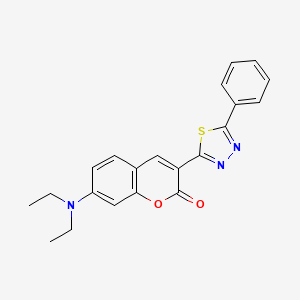
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
